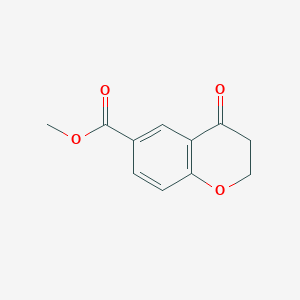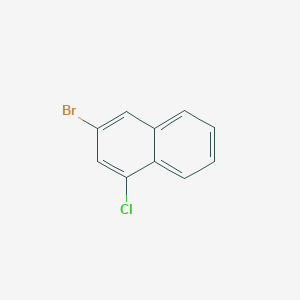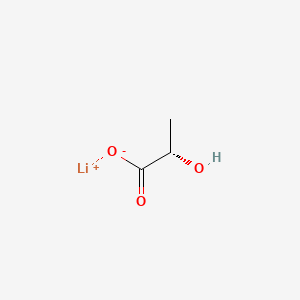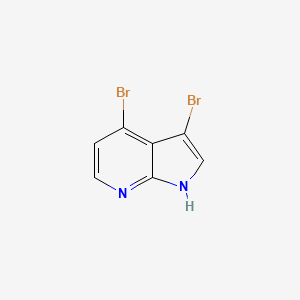
3,4-ジブロモ-7-アザインドール
概要
説明
“3,4-dibromo-1H-pyrrolo[2,3-b]pyridine” is a chemical compound that belongs to the class of pyrrolopyridines . Pyrrolopyridines are a group of compounds containing a pyrrolopyridine moiety, which consists of a pyrrole ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of pyrrolopyridine derivatives has been reported in various studies . For instance, a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .
Molecular Structure Analysis
The molecular structure of “3,4-dibromo-1H-pyrrolo[2,3-b]pyridine” is characterized by the presence of a pyrrolopyridine core, which is a bicyclic system consisting of a pyrrole ring fused to a pyridine ring . The presence of bromine atoms at the 3rd and 4th positions of the pyrrolopyridine core is a distinguishing feature of this compound .
Chemical Reactions Analysis
Pyrrolopyridine derivatives, including “3,4-dibromo-1H-pyrrolo[2,3-b]pyridine”, have been found to exhibit potent activities against various targets. For example, they have been reported to inhibit the fibroblast growth factor receptor (FGFR), which plays an essential role in various types of tumors .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3,4-dibromo-1H-pyrrolo[2,3-b]pyridine” are characterized by its molecular weight, which is 275.93 . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .
科学的研究の応用
植物の概日時計の調節
3,4-ジブロモ-7-アザインドールは、シロイヌナズナなどの植物種における概日時計を調節することが判明しています . この化合物は、カゼインキナーゼ1 (CK1) の活性を阻害することにより、シロイヌナズナの概日周期を長くします . この化合物は、CIRCADIAN CLOCK-ASSOCIATED 1 (CCA1)、LATE ELONGATED HYPOCOTYL (LHY)、PSEUDO-RESPONSE REGULATOR 9 (PRR9)、およびPRR7という4つの夜明けおよび朝の時期に発現する時計関連遺伝子の発現を低下させます . その結果、CCA1、LHY、PRR9、およびPRR7の転写抑制因子であるPRR5とTIMING OF CAB EXPRESSION 1 (TOC1)タンパク質の量は、3,4-ジブロモ-7-アザインドール処理によって増加します .
カゼインキナーゼ1の阻害
3,4-ジブロモ-7-アザインドールは、PRR5とTOC1を標的化して分解するためにリン酸化を行うカゼインキナーゼ1ファミリー (CK1)の活性を阻害することが示されています . この阻害は、PRR5とTOC1の蓄積につながり、概日時計を調節します .
創薬
3,4-ジブロモ-7-アザインドールを含むピロロピリジンは、創薬において広く用いられているスキャフォールドです . これらの化合物は、ベネトクラックスやベムラフェニブなどの抗がん剤、抗HIV剤BMS-378806、抗マイコバクテリア化合物、認知障害の治療のための潜在的な薬剤など、さまざまな薬剤の開発に使用されてきました .
作用機序
Target of Action
The primary target of the compound 3,4-Dibromo-7-azaindole is the Casein Kinase 1 family (CK1) . CK1 is a group of serine/threonine protein kinases involved in various cellular processes, including the regulation of circadian rhythms .
Mode of Action
3,4-Dibromo-7-azaindole interacts with its target, CK1, by inhibiting its activity . This inhibition occurs as 3,4-Dibromo-7-azaindole interacts with the ATP-binding pocket of human CK1 delta, whose amino acid sequences are highly similar to those of Arabidopsis CK1 .
Biochemical Pathways
The inhibition of CK1 by 3,4-Dibromo-7-azaindole affects the circadian clock pathway . Specifically, it leads to the accumulation of PRR5 and TOC1 proteins, which are transcriptional repressors of several clock-associated genes . This results in the lengthening of the circadian period of Arabidopsis thaliana .
Pharmacokinetics
The compound should be stored under inert gas at 2-8°c for optimal stability, which may influence its bioavailability.
Result of Action
The molecular effect of 3,4-Dibromo-7-azaindole’s action is the decreased expression of four dawn- and morning-phased clock-associated genes, CIRCADIAN CLOCK-ASSOCIATED 1 (CCA1), LATE ELONGATED HYPOCOTYL (LHY), PSEUDO-RESPONSE REGULATOR 9 (PRR9), and PRR7 . On a cellular level, this leads to a lengthened circadian period in Arabidopsis thaliana .
Action Environment
The action, efficacy, and stability of 3,4-Dibromo-7-azaindole can be influenced by environmental factors. For instance, temperature changes can affect the circadian clock, but the period length remains relatively constant . .
Safety and Hazards
特性
IUPAC Name |
3,4-dibromo-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-4-1-2-10-7-6(4)5(9)3-11-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHGADLNTUOUFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Br)C(=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646879 | |
| Record name | 3,4-Dibromo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1000340-33-9 | |
| Record name | 3,4-Dibromo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



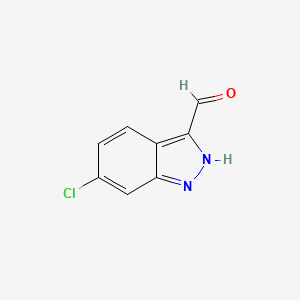
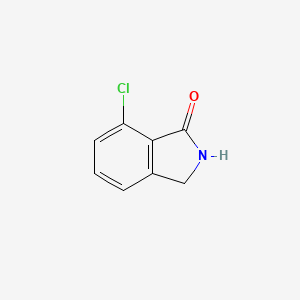


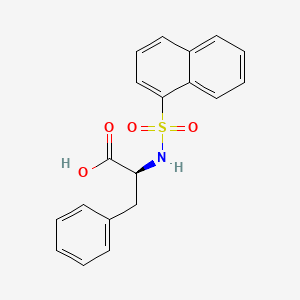
![2-Ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1593034.png)


